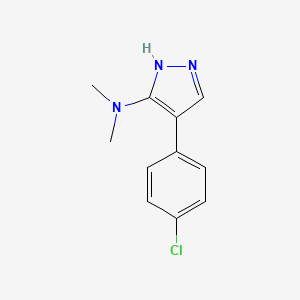
(3S,4S)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-2-methyl-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, also known as (3S,4S)-MOPC, is a synthetic molecule that has been studied for its potential applications in scientific research. It is a member of the tetrahydroisoquinoline class of molecules and is characterized by its four-ring structure. The molecule has been studied for its ability to act as an inhibitor of enzymes, as well as its potential to modulate the activity of certain receptors.
科学的研究の応用
(3S,4S)-MOPC has been studied for its potential applications in scientific research. It has been shown to act as an inhibitor of certain enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in the regulation of inflammation. In addition, (3S,4S)-MOPC has been shown to act as an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor. This has led to its potential use as a tool to study the function of these receptors, as well as to develop new therapeutic agents that target these receptors.
作用機序
The mechanism of action of (3S,4S)-MOPC is still not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) by binding to the active site of the enzyme and preventing it from catalyzing the formation of prostaglandins. In addition, it has been suggested that (3S,4S)-MOPC may act as an agonist of certain G-protein coupled receptors, such as the serotonin 5-HT2A receptor and the dopamine D2 receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of (3S,4S)-MOPC are not yet fully understood. However, it has been shown to act as an inhibitor of cyclooxygenase-2 (COX-2) and to modulate the activity of certain G-protein coupled receptors. This suggests that (3S,4S)-MOPC may have potential applications in the treatment of inflammation and other diseases that are regulated by these receptors.
実験室実験の利点と制限
The synthesis of (3S,4S)-MOPC is relatively straightforward and efficient, making it a useful tool for laboratory experiments. In addition, its ability to act as an inhibitor of COX-2 and to modulate the activity of certain G-protein coupled receptors makes it a useful tool for studying the function of these receptors and developing new therapeutic agents. However, the mechanism of action of (3S,4S)-MOPC is still not fully understood, and further research is needed to elucidate its exact mechanism of action.
将来の方向性
There are a number of potential future directions for research on (3S,4S)-MOPC. These include further investigation into its mechanism of action, as well as its potential applications in the treatment of inflammation and other diseases. In addition, further research is needed to determine the full range of its biochemical and physiological effects. Finally, further research is needed to develop new synthetic methods for synthesizing (3S,4S)-MOPC, as well as to optimize its structure for its potential therapeutic applications.
合成法
The synthesis of (3S,4S)-MOPC is a multi-step process that involves the coupling of two different molecules. The first step involves the reaction of (3S,4S)-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (THIQ) with methyl iodide to form a methyl ester intermediate. This intermediate is then reacted with sodium hydride to form the desired product, (3S,4S)-MOPC. This synthesis method has been described in detail in a number of publications, and is considered to be a reliable and efficient method for synthesizing (3S,4S)-MOPC.
特性
IUPAC Name |
(3S,4S)-2-methyl-1-oxo-3-phenyl-3,4-dihydroisoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-18-15(11-7-3-2-4-8-11)14(17(20)21)12-9-5-6-10-13(12)16(18)19/h2-10,14-15H,1H3,(H,20,21)/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLTJXHMXPMPPBX-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]([C@H](C2=CC=CC=C2C1=O)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(3-bromobenzoyl)azetidin-3-yl]pyrazin-2-amine](/img/structure/B6432166.png)
![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]naphthalene-1-carboxamide](/img/structure/B6432171.png)
![N-[2-(2-oxo-1,2-dihydropyrimidin-1-yl)ethyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6432175.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide](/img/structure/B6432183.png)
![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B6432197.png)
![3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea](/img/structure/B6432205.png)
![2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6432217.png)

![4-{6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6432236.png)
![2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6432242.png)

![2-chloro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6432258.png)
![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6432259.png)
![3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6432264.png)